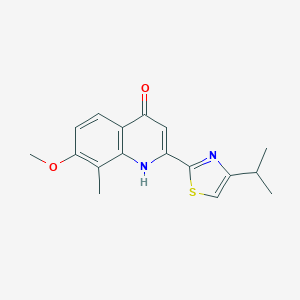

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPRPUJPNUYIKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693886 | |

| Record name | 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923289-21-8 | |

| Record name | 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL: A Representative Quinoline-Thiazole Hybrid

Disclaimer: The compound 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL (CAS: 923289-21-8) is a research chemical with limited publicly available data. This guide provides a comprehensive technical overview based on established principles and methodologies for the broader class of quinoline-thiazole hybrids. All protocols, pathways, and data presented herein are representative and intended to illustrate the scientific approach to characterizing such a molecule.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When hybridized with other pharmacologically active heterocycles, such as thiazole, the resulting molecules often exhibit potent and diverse biological activities. This technical guide focuses on the chemical and biological characterization of this compound, a representative member of the quinoline-thiazole class. We will explore its fundamental chemical properties, propose a validated synthetic route, outline key experimental protocols for evaluating its biological activity, and discuss its potential mechanisms of action based on in silico and in vitro analyses of analogous compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Quinoline-Thiazole Scaffold

The fusion of quinoline and thiazole rings creates a class of hybrid molecules with significant therapeutic potential. Quinoline derivatives are known for a wide spectrum of pharmacological effects, including anticancer, antimalarial, and antimicrobial activities.[1] The thiazole ring, a component of several clinically approved drugs like the anticancer agent Dasatinib, is recognized for its ability to engage in key biological interactions.[1] The combination of these two scaffolds through molecular hybridization is a rational drug design strategy aimed at discovering novel agents with enhanced potency and selectivity.[2][3]

The subject of this guide, this compound, embodies this design philosophy. Its structure features:

-

A quinoline core , substituted with methoxy and methyl groups which can modulate its pharmacokinetic and pharmacodynamic properties.

-

A 4-ol (hydroxy) group, suggesting the potential for tautomerization to a quinolone and acting as a key hydrogen bond donor/acceptor.

-

A thiazole ring at the 2-position, providing an additional site for molecular interactions.

-

An isopropyl substituent on the thiazole ring, which can influence lipophilicity and binding pocket interactions.

This guide will provide a framework for the systematic investigation of this compound, from its synthesis to its potential biological applications.

Chemical Profile and Synthesis

Physicochemical Properties

A summary of the known and predicted properties for the target compound is presented below.

| Property | Value | Source |

| CAS Number | 923289-21-8 | [CymitQuimica][2][4][5] |

| Molecular Formula | C₁₆H₁₆N₂O₂S | [BLDpharm][6] |

| Molecular Weight | 314.40 g/mol | [CymitQuimica][2][5] |

| Purity | ≥98% (Commercially available) | [CymitQuimica][2][5] |

| Appearance | (Not specified, likely a solid) | - |

| SMILES | CC(C)c1csc(n1)-c2nc3c(c(c2)O)cc(OC)c(C)c3 | Inferred |

Proposed Retrosynthetic Pathway

While the specific synthesis of CAS 923289-21-8 is not published, a reliable route can be proposed based on established methodologies for similar quinoline-thiazole hybrids, primarily the Hantzsch thiazole synthesis.

Caption: Proposed retrosynthetic analysis for the target compound.

Step-by-Step Synthesis Protocol (Representative)

This protocol describes a plausible multi-step synthesis adapted from methodologies for related compounds.[1][3]

Step 1: Gould-Jacobs Reaction to form the Quinoline Core (D)

-

To a solution of Methyl 2-amino-3-methyl-4-methoxybenzoate (E) in diphenyl ether, add an equimolar amount of diethyl malonate.

-

Heat the mixture to ~250 °C for 2 hours, allowing for the removal of ethanol by-product.

-

Cool the reaction mixture and add hexane to precipitate the crude product.

-

Filter the solid and recrystallize from ethanol to yield the ethyl quinoline-2-carboxylate intermediate (D).

-

Causality: The Gould-Jacobs reaction is a classic and efficient method for constructing the quinoline-4-ol core from an aniline and a malonic ester derivative. The high temperature facilitates the necessary condensation and cyclization steps.

-

Step 2: Ammonolysis to form the Amide (C)

-

Suspend the ester (D) in a saturated solution of ammonia in methanol in a sealed pressure vessel.

-

Heat the mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the vessel, evaporate the solvent under reduced pressure, and collect the resulting amide (C).

-

Self-Validation: The reaction can be monitored by TLC. The product will have a different retention factor (Rf) than the starting ester. The identity can be confirmed by ¹H NMR, looking for the appearance of amide protons and the disappearance of the ethyl ester signals.

-

Step 3: Thionation to form the Thioamide (A)

-

Dissolve the amide (C) in dry toluene or dioxane.

-

Add Lawesson's reagent (0.5 equivalents) portion-wise to the solution.

-

Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

-

Cool the reaction, filter off any solids, and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Expertise: Lawesson's reagent is the standard for converting amides to thioamides. Using a non-polar solvent like toluene and refluxing conditions are typical for this transformation.

-

Step 4: Hantzsch Thiazole Synthesis to form the Final Product

-

Dissolve the thioamide intermediate (A) in ethanol.

-

Add an equimolar amount of 1-bromo-3-methylbutan-2-one (B).

-

Reflux the mixture for 8-12 hours. A precipitate should form as the reaction progresses.

-

Cool the reaction to room temperature, filter the solid, and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure this compound.

-

Authoritative Grounding: The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of a thioamide with an α-haloketone.[7]

-

Biological Activity Evaluation (Hypothetical Framework)

Based on the activities of related quinoline-thiazole hybrids, a primary area of investigation would be anticancer activity, potentially through kinase inhibition.[1][3]

In Vitro Antiproliferative Assay

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the title compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Proposed Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function as kinase inhibitors. A logical next step is to screen the compound against a panel of relevant kinases, such as VEGFR2, a key regulator of angiogenesis.

Caption: Hypothesized VEGFR2 signaling pathway and point of inhibition.

Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)

-

Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™). The assay measures the amount of ADP produced, which is proportional to kinase activity.

-

Reaction Mixture: In a 96-well plate, combine the VEGFR2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

-

Inhibitor Addition: Add the title compound at various concentrations (e.g., 1 nM to 10 µM).

-

Incubation: Incubate the plate at 30 °C for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measurement: Measure the luminescence signal with a plate reader.

-

Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

The compound this compound represents a promising structure within the medicinally relevant class of quinoline-thiazole hybrids. While specific experimental data on this molecule is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis and biological evaluation. The proposed protocols for synthesis, cytotoxicity screening, and kinase inhibition are based on well-established methods described in the literature for analogous compounds. Future work should focus on executing these experimental plans to confirm the synthesis, elucidate the antiproliferative profile, and validate the hypothesized mechanism of action. Further in silico studies, such as molecular docking into kinase active sites, could also provide valuable insights to guide further optimization of this scaffold.

References

-

Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. MDPI. [Link]

-

Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. PMC - PubMed Central. [Link]

-

Quinoline-thiazole-1,2,3 triazole hybrids: Synthesis, antimalarial, antimicrobial activity and molecular docking studies. Taylor & Francis Online. [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

-

Synthesis of thiazoline and thiazole derivatives. ResearchGate. [Link]

Sources

- 1. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. 923289-39-8|8-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol|BLD Pharm [bldpharm.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

Physicochemical properties of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable clinical candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate a molecule's interaction with biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound (CAS No: 923289-21-8), a quinoline derivative and a known building block in the synthesis of antiviral agents like Simeprevir.[1] This document is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and field-proven experimental protocols necessary to generate a robust characterization package. We will delve into the core parameters of ionization (pKa), lipophilicity (logP/D), and aqueous solubility, explaining the causal relationships between these properties and a compound's ultimate pharmacokinetic and pharmacodynamic behavior.[2]

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm has shifted focus toward a deep understanding of a compound's fundamental properties at the earliest stages.[3] Poor physicochemical characteristics are a leading cause of attrition in the development pipeline.[3] Properties such as solubility, lipophilicity, and ionization are pivotal as they directly influence bioavailability, target engagement, and potential off-target effects.[4][5][6]

Compound at a Glance:

-

IUPAC Name: 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol

-

Chemical Formula: C₁₇H₁₈N₂O₂S[7]

-

Molecular Weight: 314.41 g/mol

The structure of this compound incorporates several functional groups that suggest a complex physicochemical profile: a weakly acidic quinolinol moiety, a potentially basic thiazole nitrogen, and lipophilic isopropyl and methyl groups. A thorough experimental evaluation is therefore not merely procedural but essential for predicting its in vivo performance and guiding any subsequent lead optimization efforts.

Core Property Analysis: Experimental Frameworks

This section details the theoretical importance and practical determination of the most critical physicochemical properties. The protocols described are designed to be self-validating and represent industry-standard methodologies.

Ionization Constant (pKa)

Theoretical Rationale: The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. This parameter is arguably the most critical, as it dictates the charge state of a molecule in various physiological environments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4). The charge state profoundly impacts solubility, membrane permeability, and receptor binding. For this compound, we anticipate at least one acidic pKa from the 4-hydroxyl group on the quinoline ring and potentially a basic pKa associated with the thiazole nitrogen.

Proposed Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and widely used method for pKa determination due to its accuracy and the availability of automated systems.[9] The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[9][10]

Step-by-Step Methodology:

-

Preparation: Prepare a ~1 mM solution of the test compound in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

-

Blank Titration: First, perform a titration of the solvent system alone with standardized 0.1 M HCl and 0.1 M KOH to determine the solvent's buffering capacity and the precise equivalence points.

-

Sample Titration: Add the test compound to the solvent system and repeat the titration with both 0.1 M HCl and 0.1 M KOH. The pH is measured continuously using a calibrated combined pH electrode.

-

Data Analysis: The pKa value is calculated from the difference between the sample and blank titration curves. The inflection point, where the pH change is most rapid, identifies the pH equal to the pKa.[10]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP and logD)

Theoretical Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is commonly expressed as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH for ionizable compounds.[11] For orally administered drugs, an optimal logP is typically in the range of 1-5.[4] Extremely high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Given the ionizable nature of the target compound, determining its logD at physiological pH (7.4) is essential.[12][13]

Proposed Experimental Protocol: Shake-Flask Method The shake-flask method is the "gold standard" for logP/D determination due to its direct measurement of partitioning.[12][14] It involves measuring the equilibrium concentration of a compound in two immiscible phases, typically n-octanol and an aqueous buffer.

Step-by-Step Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD₇.₄) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.

-

Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase (e.g., 1 mg/mL).

-

Partitioning: Add a known volume of the compound-containing octanol phase to a known volume of the pre-saturated aqueous phase in a glass vial.

-

Equilibration: Cap the vial and shake gently on a mechanical shaker for a sufficient time (e.g., 2-4 hours) to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate logD using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).

Caption: Workflow for logD Determination by the Shake-Flask Method.

Aqueous Solubility

Theoretical Rationale: Aqueous solubility is a prerequisite for drug absorption. Insufficient solubility is a major hurdle, often leading to poor bioavailability.[5] It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, begins to precipitate. This is a high-throughput screening method relevant for early discovery.[15][16][17]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated aqueous solution. This is a more definitive measure, critical for later-stage development and formulation.[15][18][19]

Proposed Experimental Protocol: Thermodynamic Solubility (Shake-Flask/Equilibrium Method) This method measures the maximum concentration of a compound that can be dissolved in an aqueous buffer under equilibrium conditions.[15]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of the solid, crystalline test compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess solid is critical to ensure equilibrium with a saturated solution.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Remove the undissolved solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or high-speed centrifugation.

-

Quantification: Dilute the resulting clear, saturated supernatant and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.

-

Solid-State Analysis (Optional but Recommended): Analyze the remaining solid using techniques like polarized light microscopy or powder X-ray diffraction (PXRD) to confirm that no phase transformation (e.g., from crystalline to amorphous) occurred during the experiment.[18]

Caption: Workflow for Thermodynamic Solubility Determination.

Data Synthesis and Interpretation

All quantitative data generated from the described protocols should be systematically organized for clear interpretation and comparison. The following table serves as a template for reporting the physicochemical profile of this compound.

| Property | Method | Conditions | Result (Hypothetical) | Significance for Drug Development |

| Acidic pKa | Potentiometric Titration | 50:50 MeOH/H₂O, 25°C | ~8.5 - 9.5 | Primarily non-ionized in the stomach; partially ionized in the intestine and blood. |

| Basic pKa | Potentiometric Titration | 50:50 MeOH/H₂O, 25°C | ~2.0 - 3.0 | Primarily ionized in the stomach; non-ionized in the intestine and blood. |

| logP (Neutral Species) | Shake-Flask / Calculation | n-Octanol / Water | ~4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potential solubility issues. |

| logD at pH 7.4 | Shake-Flask | n-Octanol / PBS (pH 7.4) | ~3.5 | High lipophilicity at physiological pH; may favor distribution into tissues. |

| Thermodynamic Solubility | Shake-Flask / HPLC-UV | PBS (pH 7.4), 25°C | < 10 µg/mL | Low aqueous solubility is likely, potentially limiting oral absorption. |

Interpretation: A hypothetical profile like the one above suggests a classic "brick dust" compound: highly lipophilic and poorly soluble. The pKa values indicate that the compound will be largely neutral in the intestine and blood, which, combined with a high logD, would favor passive diffusion across membranes. However, its very low intrinsic solubility would be the rate-limiting step for absorption, classifying it as a potential Biopharmaceutics Classification System (BCS) Class II or IV compound. This profile would immediately signal to a drug development team that formulation strategies, such as salt formation or amorphous solid dispersions, would be necessary to improve bioavailability.[4]

Conclusion

The systematic physicochemical characterization of this compound, as outlined in this guide, is a foundational step in evaluating its potential as a drug development candidate. By employing robust, validated methods for determining pKa, logD, and thermodynamic solubility, researchers can gain predictive insights into the compound's ADMET properties. This data-driven approach allows for the early identification of potential liabilities and informs rational strategies to mitigate them, ultimately increasing the probability of success in the complex journey of drug development.

References

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

- Gleeson, M. P., Hersey, A., & Hann, M. M. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(1), 2749-2762.

- Gombar, V., & de la Rel, S. L. (2006). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current computer-aided drug design, 2(4), 337-353.

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405-13.

-

Soares, S., & Leal, C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 443-449.

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Borysov, A. (2024). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

- Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical society reviews, 42(2), 485-496.

- Samide, M. J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.

-

Borysov, A. (2024). (PDF) LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

-

University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

- Vasan, V., et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives.

-

LookChem. (2023). What are the physicochemical properties of drug?. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

- Rádl, S., et al. (2014). Synthesis of this compound; A Quinoline Building Block for Simeprevir Synthesis. Synthesis, 46(07), 899-908.

-

ISCHEM. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylquinolin-4-ol. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxy-2-methylquinolin-4-ol. Retrieved from [Link]

- da Silva, T. A. R., et al. (2021).

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. fiveable.me [fiveable.me]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. pschemicals.com [pschemicals.com]

- 8. This compound [cymitquimica.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Structure Elucidation of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique approach, grounded in established analytical principles, to unambiguously determine the molecule's constitution and connectivity. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity.

Foundational Analysis: Confirming the Molecular Blueprint

The initial step in the structural elucidation of any novel compound is the confirmation of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this process, providing a highly accurate mass measurement that allows for the determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high mass accuracy.[1]

-

Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or introduced via liquid chromatography.

-

Data Acquisition: The analysis is performed in positive ESI mode to generate the protonated molecule [M+H]⁺.

-

Data Analysis: The measured mass-to-charge ratio (m/z) of the [M+H]⁺ ion is compared to the theoretical m/z values for all possible elemental compositions within a narrow mass tolerance window (typically <5 ppm).

For this compound, the expected molecular formula is C₁₇H₁₈N₂O₂S.[2] The theoretical monoisotopic mass of the neutral molecule is 314.1140. Therefore, the expected m/z for the [M+H]⁺ ion would be approximately 315.1218.

| Parameter | Expected Value |

| Molecular Formula | C₁₇H₁₈N₂O₂S |

| Monoisotopic Mass | 314.1140 |

| [M+H]⁺ (m/z) | 315.1218 |

A summary of the expected foundational data for the target molecule.

Deconstructing the Molecule: A Spectroscopic Approach

With the molecular formula confirmed, the next phase involves a suite of Nuclear Magnetic Resonance (NMR) experiments to map the connectivity of the atoms. This is followed by tandem mass spectrometry (MS/MS) to probe the fragmentation patterns, providing corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules.[3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the data.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to obtain the proton spectrum.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[4]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular fragments.[4]

-

Based on the known chemical shifts of related quinoline and thiazole derivatives, a predicted set of NMR data for the target molecule is presented below.[5][6]

| Atom Number | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Quinoline Moiety | |||

| 3 | ~6.5 s, 1H | ~105 | C2, C4, C4a |

| 5 | ~7.5 d, 1H | ~125 | C4, C6, C8a |

| 6 | ~7.0 d, 1H | ~115 | C5, C7, C8 |

| 7-OCH₃ | ~3.9 s, 3H | ~56 | C7 |

| 8-CH₃ | ~2.5 s, 3H | ~15 | C7, C8, C8a |

| Thiazole Moiety | |||

| 5' | ~7.2 s, 1H | ~118 | C2', C4' |

| Isopropyl Moiety | |||

| 1'' | ~3.2 sept, 1H | ~33 | C4', C2'', C3'' |

| 2'', 3'' | ~1.3 d, 6H | ~23 | C1'' |

Predicted ¹H and ¹³C NMR data and key HMBC correlations for this compound.

// HMBC Correlations H3 -> C2 [color="#EA4335", style=dashed, arrowhead=none, len=0.8]; H3 -> C4 [color="#EA4335", style=dashed, arrowhead=none, len=0.8]; H3 -> C4a [color="#EA4335", style=dashed, arrowhead=none, len=0.8]; OCH3 -> C7 [color="#34A853", style=dashed, arrowhead=none, len=0.8]; CH3 -> C7 [color="#FBBC05", style=dashed, arrowhead=none, len=0.8]; CH3 -> C8 [color="#FBBC05", style=dashed, arrowhead=none, len=0.8]; CH3 -> C8a [color="#FBBC05", style=dashed, arrowhead=none, len=0.8]; H5_prime -> C2_prime [color="#4285F4", style=dashed, arrowhead=none, len=0.8]; H5_prime -> C4_prime [color="#4285F4", style=dashed, arrowhead=none, len=0.8]; CH_iso -> C4_prime [color="#EA4335", style=dashed, arrowhead=none, len=0.8]; H3 -> C2_prime [color="#34A853", style=dashed, arrowhead=none, len=1.2, label="Key Correlation"]; } } Key HMBC correlations for structural assembly.

The HMBC spectrum is pivotal in connecting the individual spin systems. A crucial correlation would be observed between the H3 proton of the quinoline ring and the C2' carbon of the thiazole ring, unequivocally establishing the linkage between these two heterocyclic systems. Further correlations from the isopropyl methine proton (H1'') to the C4' of the thiazole, and from the methoxy and methyl protons to their respective positions on the quinoline ring, would complete the structural puzzle.

Tandem Mass Spectrometry (MS/MS): Corroborating the Connectivity

Tandem mass spectrometry provides valuable information about the molecule's fragmentation pathways, which can be used to confirm the proposed structure.

-

Instrumentation: A triple quadrupole or ion trap mass spectrometer is used.

-

Data Acquisition: The [M+H]⁺ ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer.

The fragmentation of quinoline derivatives often involves the loss of small neutral molecules like CO and HCN.[1][7] The thiazole ring can also undergo characteristic cleavages. The presence of the methoxy and isopropyl groups will also lead to specific fragmentation pathways, such as the loss of a methyl radical or propene.

The Definitive Proof: X-ray Crystallography

While the combination of HRMS and NMR provides a very high level of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure, including stereochemistry where applicable.[8][9]

X-ray Crystallography Protocol

-

Crystallization: The compound is dissolved in a suitable solvent or solvent mixture and allowed to evaporate slowly, or crystallization is induced by vapor diffusion or cooling. Finding the right crystallization conditions can be a trial-and-error process.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a three-dimensional model of the molecule.

Conclusion: A Unified and Self-Validating Approach

The structural elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. The high-resolution mass spectrum provides the molecular formula, which serves as the foundation for the subsequent spectroscopic analysis. A comprehensive suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular fragments. Tandem mass spectrometry offers corroborating evidence for the proposed structure through the analysis of its fragmentation patterns. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the molecular structure. By integrating the data from each of these techniques, a self-validating and irrefutable structural assignment is achieved.

References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

-

Journal of Chromatography A. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

-

ResearchGate. (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available from: [Link]

-

ResearchGate. Mass spectra analysis of quinoline alkaloids detected in Sauuda. Available from: [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available from: [Link]

-

ResearchGate. (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Available from: [Link]

-

PubMed. Synthesis, spectral characterization and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones. Available from: [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available from: [Link]

-

PubMed. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available from: [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

-

ResearchGate. X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. Available from: [Link]

-

P&S Chemicals. Product information, this compound. Available from: [Link]

-

MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available from: [Link]

-

Taylor & Francis Online. Synthesis and Structure Characterization of Thiazolyl-Pyrazoline Derivatives Bearing Quinoline Moiety. Available from: [Link]

-

Centurion University. Quinoline and Isoquinoline: structure elucidation. Available from: [Link]

-

ResearchGate. X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. Available from: [Link]

-

ResearchGate. Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra. Available from: [Link]

-

ResearchGate. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available from: [Link]

-

Der Pharma Chemica. Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. Available from: [Link]

-

2a biotech. Products. Available from: [Link]

-

爱诗伦生物科技(上海)有限公司. This compound. Available from: [Link]

-

National Institutes of Health. Recent advances in the synthesis and utility of thiazoline and its derivatives. Available from: [Link]

-

ResearchGate. Correlations in the HSQC and HMBC spectra of 19. Available from: [Link]

-

YouTube. Structure, Preparation and Chemical Reactions of Quinoline| Heterocyclic Chemistry. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Spectroscopic Characterization of some Novel Pyrazoloquinoline, Pyrazolyltetrazine, and Thiazolidinone Derivatives. Available from: [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available from: [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]

-

OUCI. Getting the Most Out of HSQC and HMBC Spectra. Available from: [Link]

-

Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. JC,H Correlations in the HMBC NMR spectrum of 5r. Available from: [Link]

-

National Institutes of Health. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Available from: [Link]

Sources

- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 5. Synthesis, spectral characterization and antimicrobial activity of substituted thiazolyl derivatives of 2-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

The Quinoline Scaffold: A Cornerstone in Modern Drug Discovery and Development

An In-depth Technical Guide on the Biological Activity of Quinoline Derivatives

Introduction: The Enduring Legacy of Quinoline in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, represents a privileged scaffold in the realm of medicinal chemistry.[1][2] Its simple, fused bicyclic structure, consisting of a benzene ring fused to a pyridine ring, belies the vast and diverse pharmacological activities exhibited by its derivatives.[1][3][4] From the historical significance of quinine in combating malaria to the development of modern synthetic drugs, the quinoline nucleus has consistently served as a foundational template for the design of novel therapeutic agents.[1][5] This guide provides a comprehensive technical overview of the multifaceted biological activities of quinoline derivatives, delving into their mechanisms of action, therapeutic potential, and the experimental methodologies crucial for their evaluation. For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of quinoline derivatives and their biological function is paramount for the rational design of next-generation therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers through various mechanisms of action.[6][7] Their ability to interfere with fundamental cellular processes essential for tumor growth and survival makes them attractive candidates for oncological drug development.

Mechanisms of Anticancer Action

The anticancer prowess of quinoline derivatives stems from their ability to target multiple key pathways and molecular machinery within cancer cells.[6][8]

-

DNA Damage and Repair Inhibition: A prominent mechanism involves the interaction of quinoline derivatives with DNA. Many act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6] Furthermore, some derivatives inhibit topoisomerase enzymes (I and II), which are critical for resolving DNA torsional stress during replication.[7][8] By trapping the topoisomerase-DNA cleavage complex, these compounds introduce permanent DNA strand breaks, triggering a lethal cellular response.

-

Inhibition of Tyrosine Kinases: Many receptor and non-receptor tyrosine kinases are aberrantly activated in cancer, driving uncontrolled cell proliferation, survival, and angiogenesis. Several quinoline-based compounds have been developed as potent tyrosine kinase inhibitors (TKIs).[7][8] They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking oncogenic signaling cascades.

-

Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Quinoline derivatives can trigger apoptosis through both intrinsic and extrinsic pathways.[6][9] This can be initiated by the DNA damage response, inhibition of survival signals, or by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

-

Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[10] This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[10]

Visualizing the Anticancer Mechanisms

Figure 1: Key anticancer mechanisms of quinoline derivatives within a cancer cell.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing the cytotoxic and anti-proliferative effects of novel compounds on cancer cell lines.[11][12]

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line to ~80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[13][14] Quinoline derivatives have a long-standing history and continue to be a promising source of potent antibacterial and antifungal compounds.[14][15][16]

Mechanisms of Antimicrobial Action

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the hallmark mechanism of the fluoroquinolone class of antibiotics. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting their function, quinoline derivatives induce lethal DNA damage in bacteria.

-

Disruption of Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.[15]

-

Inhibition of Key Metabolic Enzymes: Certain derivatives can act as inhibitors of essential bacterial enzymes, such as peptide deformylase (PDF), which is involved in protein maturation.[15][16]

-

Disruption of Membrane Potential: Some compounds can disrupt the bacterial cell membrane, leading to a loss of membrane potential and leakage of cellular contents.

Visualizing the Antimicrobial Workflow

Figure 3: Inhibition of key inflammatory signaling pathways by quinoline derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin. [17][18][19][20] Step-by-Step Methodology:

-

Preparation of Reaction Mixture:

-

Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the quinoline derivative.

-

-

Incubation:

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

-

Cooling and Measurement:

-

After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

-

Use a standard anti-inflammatory drug like diclofenac sodium as a positive control.

-

-

Calculation:

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Conclusion and Future Perspectives

The quinoline scaffold remains an exceptionally versatile and fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a multitude of cellular processes implicated in cancer, infectious diseases, and inflammation. The continued exploration of structure-activity relationships, coupled with the application of modern drug design strategies, will undoubtedly lead to the development of novel quinoline-based drugs with enhanced potency, selectivity, and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of these promising compounds, facilitating their progression through the drug discovery pipeline. As our understanding of disease biology deepens, the venerable quinoline core is poised to play an even more significant role in addressing unmet medical needs.

References

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8235-8255. Retrieved from [Link]

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2017). ACS Medicinal Chemistry Letters, 8(11), 1180-1185. Retrieved from [Link]

-

Biological activities of quinoline derivatives. (2009). Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Retrieved from [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International, 37(2), 1-12. Retrieved from [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). European Journal of Medicinal Chemistry, 223, 113632. Retrieved from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 53. Retrieved from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). International Journal of Advanced Research, 8(6), 1045-1056. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Arabian Journal of Chemistry, 10, S3353-S3379. Retrieved from [Link]

-

Biological Activities of Quinoline Derivatives. (2009). Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. Retrieved from [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). Viruses, 10(3), 133. Retrieved from [Link]

-

Antibiotic sensitivity testing. (n.d.). In Wikipedia. Retrieved from [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 101, 117681. Retrieved from [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8235-8255. Retrieved from [Link]

-

therapeutic significance of quinoline derivatives as antimicrobial agents. (2025). World Journal of Pharmaceutical Research, 14(8), 123-134. Retrieved from [Link]

-

Cell-based Assays to Identify Inhibitors of Viral Disease. (2007). Current Pharmaceutical Biotechnology, 8(4), 209-216. Retrieved from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(1), 53. Retrieved from [Link]

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds. (2021). Archiv der Pharmazie, 354(2), e2000241. Retrieved from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]

-

Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Retrieved from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Retrieved from [Link]

-

Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. (2021). European Journal of Medicinal Chemistry, 214, 113227. Retrieved from [Link]

-

Synthesis and antiviral activity of several quinoline derivatives. (2025). ResearchGate. Retrieved from [Link]

-

BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. (2023). Asian Journal of Pharmaceutical and Clinical Research, 16(11), 1-8. Retrieved from [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances, 10(50), 29933-29955. Retrieved from [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). Retrieved from [Link]

-

Antiviral & Antimicrobial Testing. (n.d.). Retrieved from [Link]

-

Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2022). Molecules, 27(15), 4981. Retrieved from [Link]

-

Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. Retrieved from [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). Current Medicinal Chemistry, 20(34), 4249-4264. Retrieved from [Link]

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. Retrieved from [Link]

-

Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (2025). European Journal of Medicinal Chemistry, 287, 117466. Retrieved from [Link]

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research, 6(17), 177-185. Retrieved from [Link]

-

In Vitro Antiviral Testing. (n.d.). Retrieved from [Link]

-

Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2023). International Journal of Pharmaceutical Sciences and Research, 14(10), 4867-4871. Retrieved from [Link]

-

Antiviral Drug Screening. (n.d.). Retrieved from [Link]

-

7 steps for screening antiviral drugs. (2024). Retrieved from [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2022). Molecules, 27(19), 6652. Retrieved from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). Anti-Cancer Drugs, 16(3), 223-228. Retrieved from [Link]

-

How does quinoline regulate the inflammatory response?. (2025). Retrieved from [Link]

-

Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). Molecules, 28(23), 7856. Retrieved from [Link]

-

In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications, 17(1). Retrieved from [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2010). Journal of Experimental & Clinical Cancer Research, 29, 37. Retrieved from [Link]

-

Bioassays for Anticancer Activities. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega, 5(24), 14756-14765. Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. jptcp.com [jptcp.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 9. benchchem.com [benchchem.com]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis | MDPI [mdpi.com]

- 20. bbrc.in [bbrc.in]

Sourcing and availability of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

An In-depth Technical Guide to 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL: Synthesis, Sourcing, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a sophisticated heterocyclic compound critical to modern pharmaceutical development. Targeted at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to deliver actionable insights grounded in synthetic chemistry and practical application. We will explore the strategic importance of this molecule, dissect its synthesis, and provide a framework for its sourcing and quality control, with a focus on its pivotal role as a key intermediate in the synthesis of the Hepatitis C virus (HCV) protease inhibitor, Simeprevir.

Strategic Importance and Physicochemical Profile

This compound (CAS No. 923289-21-8) is not a therapeutic agent in itself, but rather a high-value achiral quinoline building block.[1] Its significance stems directly from its incorporation into the complex macrocyclic structure of Simeprevir, a potent and specific inhibitor of the HCV NS3/4A protease.[1] The synthesis of this quinoline fragment is a challenging, multi-step process, making its reliable sourcing or efficient in-house synthesis a critical dependency in the overall drug manufacturing campaign.[1]

Physicochemical and Sourcing Data

Sourcing this intermediate requires careful consideration of purity, scalability, and supplier reliability. The compound is commercially available from several fine chemical suppliers, typically synthesized upon request for research and development purposes.

| Property | Value | Source(s) |

| CAS Number | 923289-21-8 | [2] |

| IUPAC Name | 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol | |

| Molecular Formula | C₁₇H₁₈N₂O₂S | [2] |

| Molecular Weight | 314.41 g/mol | [3] |

| Appearance | Solid | |

| Typical Purity | ≥95% | [4] |

| Storage | Refrigerator (2-8°C) | |

| Commercial Suppliers | Synthonix Corp. (via Sigma-Aldrich), P&S Chemicals, 2A Biotech | [2][4] |

Retrosynthetic Analysis and Key Synthesis Strategies

The synthesis of this quinoline core is non-trivial. Published methods highlight two primary strategies, with most early routes relying on the challenging preparation of a thiazole acid chloride.[1] A more recent and arguably more elegant approach builds the thiazole ring onto a pre-formed quinoline scaffold.[1]

Retrosynthesis Logic

The causality behind the preferred synthetic route is driven by the accessibility of starting materials and the robustness of the key bond-forming reactions. The strategy detailed by Rádl et al. (2014) is advantageous as it avoids the tedious synthesis of 4-isopropylthiazole-2-carboxylic acid chloride.[1]

Caption: Retrosynthetic logic for the target quinolinol.

Published Synthetic Routes

Two main pathways for the synthesis of this compound have been reported:

-

Route A (Convergent Approach) : This method involves the reaction of 1-(2-amino-4-methoxy-3-methyl-phenyl)ethanone with a pre-synthesized 4-isopropylthiazole-2-carboxylic acid chloride. The resulting amide undergoes a base-catalyzed intramolecular cyclization to form the quinolinol ring system. While direct, this route is hampered by the difficult preparation of the thiazole acid chloride.[1]

-

Route B (Linear Approach) : This improved strategy begins with the construction of a methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate intermediate. The critical 4-hydroxyl group is then protected (e.g., as a methoxy or benzyloxy ether) to prevent side reactions. The ester at the 2-position is converted to a thioamide, which then undergoes a Hantzsch-type condensation with 1-bromo-3-methyl-2-butanone to construct the isopropyl-thiazole ring. The final step is the acidic deprotection of the 4-hydroxyl group to yield the target compound.[1] This route is generally preferred for its higher yields and more manageable steps.

Caption: Workflow for the preferred linear synthesis (Route B).

Experimental Protocols and Characterization

The following protocols are synthesized from established literature and represent a robust methodology for laboratory-scale synthesis and analysis.[1]

Detailed Synthesis Protocol (Based on Route B)

Objective: To synthesize this compound.

Step 1: Protection of the Quinoline Intermediate

-

Suspend methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate (1.0 eq) in a suitable solvent such as DMF.

-

Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

-

Add the alkylating agent, such as methyl iodide (MeI, 1.5 eq), to form the 4-methoxy derivative.

-

Stir the reaction at room temperature for 12-18 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Perform an aqueous workup by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate.

Step 2: Thionation of the Ester

-

Dissolve the protected quinoline ester (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.6 eq).

-

Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue directly by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the corresponding thioamide.

Step 3: Hantzsch Thiazole Synthesis

-

Dissolve the thioamide intermediate (1.0 eq) in ethanol.

-

Add 1-bromo-3-methyl-2-butanone (1.2 eq).

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction and concentrate the solvent to yield the crude thiazole product as its hydrobromide salt.

Step 4: Deprotection to Yield Final Product

-

Add a mixture of concentrated hydrochloric acid and acetic acid (1:1 v/v) to the crude product from the previous step.

-

Heat the suspension to 100°C for 5-7 hours.

-

Cool the reaction mixture and pour it onto ice.

-

Neutralize carefully with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford the final product, this compound.

Analytical Characterization Protocol

A self-validating system for quality control is essential. The identity and purity of the synthesized material must be confirmed unequivocally.

Protocol: Purity Determination by HPLC

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 1:1 Acetonitrile/Water.

-

Acceptance Criteria: Purity ≥95% by peak area normalization.

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to isopropyl (doublet, septet), methyl, methoxy, and aromatic protons. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 315.11 |

| HPLC Purity | ≥95% |

| Melting Point | Consistent with reference standard. |

Application in HCV Drug Synthesis & Biological Context

The sole purpose of synthesizing this quinoline intermediate is its use in the construction of Simeprevir. The 4-hydroxyl group of the quinoline is the attachment point for the complex macrocyclic portion of the drug.

The final drug, Simeprevir, functions by inhibiting the HCV NS3/4A serine protease. This enzyme is essential for viral replication, as it cleaves the viral polyprotein into mature, functional proteins. By blocking this protease, Simeprevir halts the viral life cycle.

Caption: Mechanism of action of Simeprevir, the drug derived from the title compound.

Safety and Handling

As a research chemical, this compound should be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required. All manipulations should be performed in a well-ventilated fume hood.

References

-

P&S Chemicals. Product Information: this compound. [Link]

-

2A Biotech. Product Detail: this compound. [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Disclaimer: As of the date of this publication, detailed experimental spectroscopic data for 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL (CAS No. 923289-21-8) is not publicly available in peer-reviewed literature or major chemical databases. This guide has been developed to serve as an in-depth predictive analysis based on foundational spectroscopic principles and comparative data from structurally analogous compounds. The protocols and interpretations provided herein are designed to guide researchers in the potential characterization of this molecule and similar chemical entities.

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Molecules incorporating heterocyclic scaffolds, such as quinoline and thiazole, are of significant interest due to their diverse pharmacological activities.[1] The compound this compound represents a complex architecture combining these two important pharmacophores. Its chemical formula is C₁₇H₁₈N₂O₂S, with a molecular weight of 314.41 g/mol .[2]

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data points required to fully characterize this molecule. As a Senior Application Scientist, the aim is not merely to list potential data but to explain the scientific rationale behind the predicted spectral features. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into how the molecule's unique structure dictates its spectroscopic fingerprint. The methodologies described are grounded in established laboratory practices and are designed to be self-validating, ensuring that researchers can confidently apply these principles to their own work.

Molecular Structure and Predicted Spectroscopic Features

The structural complexity of the target molecule, featuring aromatic, heterocyclic, and aliphatic moieties, gives rise to a rich and informative spectroscopic profile. The quinolin-4-ol core, the substituted thiazole ring, and the methoxy, methyl, and isopropyl groups each provide distinct signals that, when analyzed collectively, allow for unambiguous identification.

To facilitate a clear discussion, the atoms in the molecule are numbered as shown in the diagram below. This numbering is for illustrative purposes within this guide and may not conform to IUPAC nomenclature standards.

Caption: Labeled structure of the target molecule for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Analysis)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of the target compound would provide a wealth of structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The quinolin-4-ol tautomer is expected to be the major form in solution, influencing the chemical shifts of nearby protons.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | broad singlet | 1H | 4-OH | The hydroxyl proton of the quinolin-4-ol is expected to be significantly deshielded due to hydrogen bonding and resonance, appearing as a broad signal. |

| ~7.5 - 7.8 | doublet | 1H | H-5 | Aromatic proton on the quinoline ring, likely a doublet coupled to H-6. Its exact shift is influenced by the electron-donating methoxy group and the electron-withdrawing ring nitrogen. |

| ~7.2 - 7.4 | singlet | 1H | H-3 | This proton is on the pyridinol ring of the quinoline system, adjacent to the bulky thiazole substituent. It is expected to be a singlet due to the absence of adjacent protons. |

| ~7.1 - 7.3 | singlet | 1H | H-5' (thiazole) | The sole proton on the thiazole ring is expected to appear as a singlet in this region. |

| ~6.9 - 7.1 | doublet | 1H | H-6 | Aromatic proton on the quinoline ring, coupled to H-5. It is shielded by the para-methoxy group. |

| ~3.9 - 4.1 | singlet | 3H | 7-OCH₃ | The methoxy protons are shielded and appear as a sharp singlet. This is a characteristic chemical shift for aryl methoxy groups.[3] |

| ~3.0 - 3.4 | septet | 1H | H-1'' (isopropyl) | The methine proton of the isopropyl group is split by the six equivalent methyl protons into a septet. |

| ~2.4 - 2.6 | singlet | 3H | 8-CH₃ | The methyl group at position 8 is attached to the aromatic ring and is expected to appear as a singlet in the typical benzylic methyl region. |